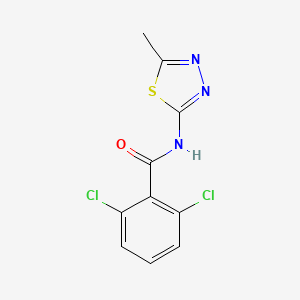![molecular formula C26H27N3O4 B11173982 1-(furan-2-ylcarbonyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11173982.png)
1-(furan-2-ylcarbonyl)-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(FURAN-2-CARBONYL)-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a piperidine ring, and a carbamoyl group
Preparation Methods
The synthesis of 1-(FURAN-2-CARBONYL)-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring, the piperidine ring, and the carbamoyl group. The synthetic route may involve:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Formation of the piperidine ring: This can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the carbamoyl group: This step typically involves the reaction of an amine with a carbonyl compound, such as an isocyanate or a carbamoyl chloride.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-(FURAN-2-CARBONYL)-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid or other derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like peracids, reducing agents like hydrogen gas, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(FURAN-2-CARBONYL)-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicine: Its unique structure may make it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)PIPERIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring, piperidine ring, and carbamoyl group may each play a role in its binding affinity and specificity for these targets.
Comparison with Similar Compounds
1-(FURAN-2-CARBONYL)-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other compounds that contain similar functional groups, such as:
Furan derivatives: Compounds like furan-2,5-dicarboxylic acid or 5-hydroxymethylfurfural.
Piperidine derivatives: Compounds like piperidine-4-carboxamide or N-phenylpiperidine.
Carbamoyl derivatives: Compounds like N-phenylcarbamoyl chloride or N-methylcarbamoyl chloride.
The uniqueness of 1-(FURAN-2-CARBONYL)-N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its combination of these functional groups, which may confer unique properties and applications.
Properties
Molecular Formula |
C26H27N3O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27N3O4/c1-18-8-10-19(11-9-18)17-27-25(31)21-5-2-3-6-22(21)28-24(30)20-12-14-29(15-13-20)26(32)23-7-4-16-33-23/h2-11,16,20H,12-15,17H2,1H3,(H,27,31)(H,28,30) |
InChI Key |
PZMJQFUUPHPIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


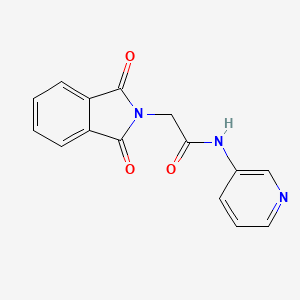

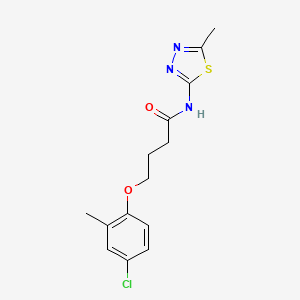
![1-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173927.png)
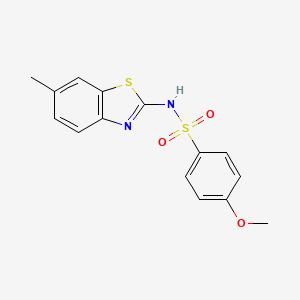
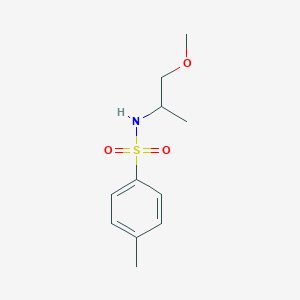

![N-benzyl-2-[(3-ethoxypropanoyl)amino]-N-methylbenzamide](/img/structure/B11173937.png)
![2-ethoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11173940.png)
![4-[4-(Azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11173943.png)
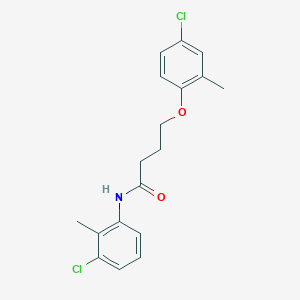
![5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11173963.png)
